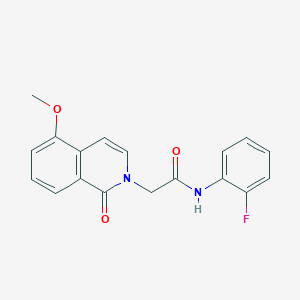

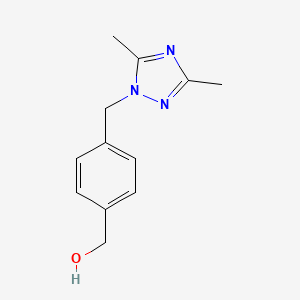

![molecular formula C12H16N4O3S B2531066 2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide CAS No. 1396846-70-0](/img/structure/B2531066.png)

2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide" is a sulfonamide derivative, which is a class of compounds known for their diverse biological activities. Sulfonamides are often explored for their potential in medicinal chemistry, particularly as antimicrobial and anticancer agents. The structure of the compound suggests it may have interesting interactions with biological targets due to the presence of both the sulfonamide group and the pyrazolopyridine moiety.

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves multiple steps, starting from basic aromatic or heteroaromatic acids. For instance, the synthesis of a similar compound, 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, was achieved from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole in a multi-step process with an overall yield of 1% . This suggests that the synthesis of the compound may also involve a complex multi-step process, potentially starting from a pyrazolopyridine derivative and a methylsulfonamide precursor.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amide. The pyrazolopyridine moiety in the compound likely contributes to its potential biological activity, as this heterocyclic component is often associated with various pharmacological properties. The molecular structure analysis would focus on the electronic distribution, potential hydrogen bonding sites, and the overall conformation of the molecule, which could affect its interaction with biological targets.

Chemical Reactions Analysis

Sulfonamide compounds can undergo various chemical reactions, including alkylation, acylation, and condensation with different reagents. For example, in the synthesis of related compounds, chlorination with thionyl chloride and condensation with amines are common reactions . The compound may also be amenable to similar reactions, which could be used to further modify its structure and tune its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of the pyrazolopyridine and sulfonamide groups could affect the compound's solubility in water and organic solvents, which is important for its potential application as a drug. The compound's stability under physiological conditions would also be a key consideration for its development as a therapeutic agent.

Scientific Research Applications

Metabolic Stability and Anticancer Activity

Research has focused on the structure-activity relationships of various heterocycles to improve metabolic stability and anticancer efficacy. For instance, compounds with similar structures have been evaluated for their potential as dual inhibitors of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), showcasing significant in vitro and in vivo inhibitory activity while minimizing metabolic deacetylation, a common issue impacting drug stability and efficacy (Stec et al., 2011).

Antimicrobial and Antibacterial Agents

Compounds incorporating sulfamoyl moieties have been synthesized and evaluated for their antimicrobial properties. These studies have led to the discovery of new heterocyclic compounds showing promising antibacterial and antifungal activities. Such research contributes to the development of novel antimicrobial agents in the fight against resistant bacterial and fungal infections (Darwish et al., 2014), (Azab et al., 2013).

Carbonic Anhydrase Inhibition for Medical Applications

Studies have explored the inhibition of carbonic anhydrase isoforms by sulfonamide derivatives, including compounds structurally related to 2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide. These inhibitors have shown potent activity against various human carbonic anhydrase isoforms, suggesting potential applications in treating conditions like cancer, obesity, and glaucoma (Carta et al., 2017).

Antioxidant Activity

The antioxidant properties of certain pyrazole-acetamide derivatives have been investigated, revealing significant activity in vitro. This research opens pathways for utilizing these compounds in therapeutic contexts where oxidative stress plays a role in disease progression (Chkirate et al., 2019).

properties

IUPAC Name |

2-[methyl(methylsulfonyl)amino]-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O3S/c1-15(20(2,18)19)9-12(17)13-7-10-8-14-16-6-4-3-5-11(10)16/h3-6,8H,7,9H2,1-2H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJLXIGAPSFKNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NCC1=C2C=CC=CN2N=C1)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2530985.png)

![(E)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2530989.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethylbenzamide](/img/structure/B2530999.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2531002.png)

![4-(4-ethoxyphenyl)-1-(2-methoxyethyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2531005.png)

![[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B2531006.png)